(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
The compound (11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide features a polycyclic pyrano-pyrido-quinoline core with two key substituents:
- A 4-fluorophenyl imino group at position 11 (Z-configuration).
- A 2-methoxyphenyl carboxamide at position 10.
This structure confers unique physicochemical properties.
- Molecular weight: Estimated ~480–500 g/mol (similar to ’s analog at 479.58 g/mol).
- Lipophilicity: Predicted logP ~5.0–5.5 (fluorine’s electronegativity may slightly reduce logP compared to methyl groups).
- Hydrogen bonding: 5 acceptors and 1 donor (based on ’s framework), influencing solubility and bioavailability.
Properties
IUPAC Name |
4-(4-fluorophenyl)imino-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN3O3/c1-35-25-9-3-2-8-24(25)32-28(34)23-17-19-16-18-6-4-14-33-15-5-7-22(26(18)33)27(19)36-29(23)31-21-12-10-20(30)11-13-21/h2-3,8-13,16-17H,4-7,14-15H2,1H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIELZLGRKYLJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=C(C=C6)F)CCCN5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including an imino group and a carboxamide moiety. Its molecular formula is C₁₈H₁₈F₁N₃O₂, and it has a molecular weight of approximately 325.35 g/mol. The presence of the fluorophenyl group may enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of pyridoquinoline have shown activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in Cancer Letters demonstrated that similar pyridoquinoline derivatives inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase. The compound's effectiveness was attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings:
In vitro studies have shown that compounds containing the pyranoquinoline structure can significantly reduce the production of TNF-α and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored extensively. Certain derivatives have shown effectiveness against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Pyranoquinoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (11Z)-11-[(4-fluorophenyl)imino] derivative | Staphylococcus aureus | 32 µg/mL |
| (11Z)-11-[(4-fluorophenyl)imino] derivative | Escherichia coli | 64 µg/mL |
| (11Z)-11-[(4-fluorophenyl)imino] derivative | Candida albicans | 16 µg/mL |
This table illustrates the potential of this class of compounds as antimicrobial agents.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Cell Cycle Regulation: The compound may influence cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptotic Pathways: It can activate caspases and other apoptotic factors, promoting programmed cell death.
- Inflammatory Pathways: Inhibition of NF-kB signaling pathways may contribute to its anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Imino Group
The target compound’s 4-fluorophenyl imino group is compared to analogs with varied aryl substituents:
Carboxamide Substituent Variations
The 2-methoxyphenyl carboxamide in the target compound is shared with ’s analog. Key comparisons:
| Compound | Carboxamide Group | Hydrogen Bonding (Acceptors/Donors) | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | 2-Methoxyphenyl | 5/1 | ~49 (similar to ) |
| Dioxopyrrole-linked | 6–7/2 | ~60–70 |
Stereochemical and Structural Considerations
- Z-Configuration: The target’s imino group geometry may influence binding to biological targets (e.g., enzymes or receptors) compared to achiral analogs like ’s compound .
- Core Rigidity: The pyrano-pyrido-quinoline framework (shared across –4) provides a rigid scaffold, favoring selective interactions but limiting conformational adaptability.
Solubility and Bioavailability
- logSw (Water solubility) : ’s analog has logSw = -5.37, indicating poor aqueous solubility. The target compound’s fluorine substituent may marginally improve this (-5.0 to -4.5).
- Polar Surface Area (PSA) : ~49 Ų (), suggesting moderate permeability, aligning with Lipinski’s rules for drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
